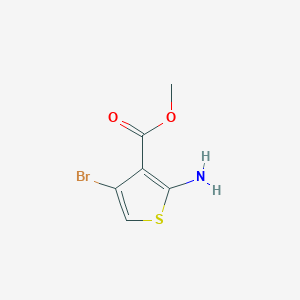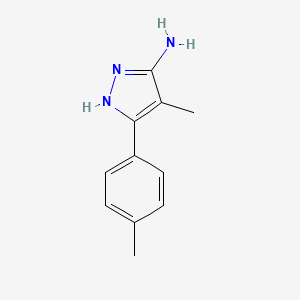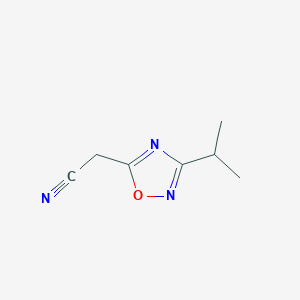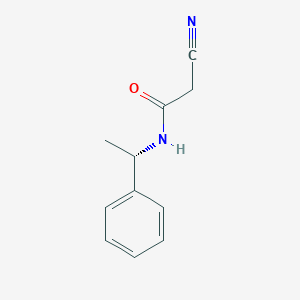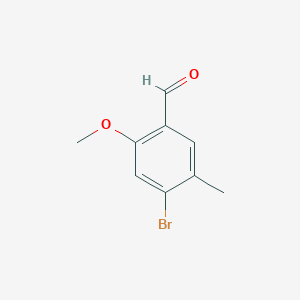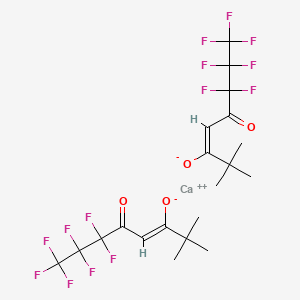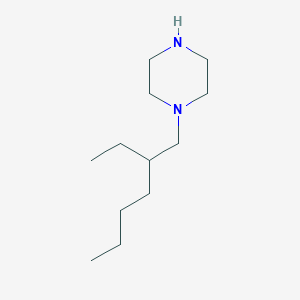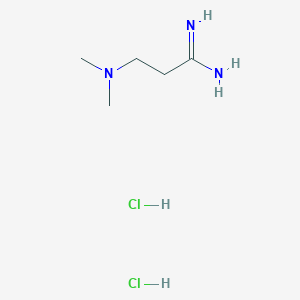
3-(Dimethylamino)propanimidamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)propanimidamide dihydrochloride is a chemical compound with the CAS Number: 1240527-89-2 . It has a molecular weight of 188.1 and its IUPAC name is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H13N3.2ClH/c1-8(2)4-3-5(6)7;;/h3H,4,6-7H2,1-2H3;2*1H . This code can be used to generate a 2D structure of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 188.1 .Aplicaciones Científicas De Investigación
Generation of Structurally Diverse Compounds
A study utilized 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This process produced dithiocarbamates, thioethers, and facilitated exchanges with various amines to yield a range of derivatives, including ketones, pyrrole, and indoles, indicating its versatility in synthetic chemistry (Roman, 2013).
Nonlinear Optical Properties
Another research focused on synthesizing novel chalcone derivative compounds and investigating their third-order nonlinear optical properties. The study found that one compound exhibited a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, highlighting its potential for optical device applications such as optical limiters (Rahulan et al., 2014).
Pharmacological Research Tool
A compound identified as a nonpeptidic agonist of the urotensin-II receptor was discovered through a functional cell-based screen. This compound, showing selectivity and drug-like properties, serves as a useful pharmacological research tool and a potential drug lead, demonstrating the role of similar compounds in receptor-based pharmacological studies (Croston et al., 2002).
Carbohydrate Chemistry
In carbohydrate chemistry, 3-(Dimethylamino)-1-propylamine has been used as a cheap and versatile reagent for removing byproducts, such as in the deacylation reactions to produce 1-O deprotected sugars. This highlights its utility in simplifying purification processes in synthetic organic chemistry (Andersen et al., 2015).
Cationic Lipid Precursor Synthesis
The synthesis of a cationic lipid precursor was achieved by reacting 3-dimethylamino-1,2-propanediol with long-chain alkyl isocyanate. This work underlines the compound's importance in creating intermediates for further chemical synthesis, particularly in the development of lipid-based compounds (Yan-xiang, 2008).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Dimethylamino)propanimidamide dihydrochloride involves the reaction of N,N-dimethylpropane-1,3-diamine with cyanogen bromide followed by reaction with hydrochloric acid to yield the final product.", "Starting Materials": [ "N,N-dimethylpropane-1,3-diamine", "Cyanogen bromide", "Hydrochloric acid" ], "Reaction": [ "Step 1: N,N-dimethylpropane-1,3-diamine is dissolved in anhydrous ether.", "Step 2: Cyanogen bromide is added to the solution and the mixture is stirred at room temperature for several hours.", "Step 3: The resulting precipitate is filtered and washed with ether to yield the intermediate product.", "Step 4: The intermediate product is dissolved in hydrochloric acid and the mixture is stirred at room temperature for several hours.", "Step 5: The resulting precipitate is filtered and washed with water to yield the final product, 3-(Dimethylamino)propanimidamide dihydrochloride." ] } | |
Número CAS |
1240527-89-2 |
Fórmula molecular |
C5H14ClN3 |
Peso molecular |
151.64 g/mol |
Nombre IUPAC |
3-(dimethylamino)propanimidamide;hydrochloride |
InChI |
InChI=1S/C5H13N3.ClH/c1-8(2)4-3-5(6)7;/h3-4H2,1-2H3,(H3,6,7);1H |
Clave InChI |
IIFJQHLBPXMEEX-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=N)N.Cl.Cl |
SMILES canónico |
CN(C)CCC(=N)N.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


